molecular formula C16H16O4 B1334429 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 307548-94-3

6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B1334429
CAS No.: 307548-94-3
M. Wt: 272.29 g/mol
InChI Key: JLYIBZRYQJEBHZ-UHFFFAOYSA-N
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Description

7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Cyclopentene Introduction: The cyclopentene ring is introduced through a cyclization reaction involving appropriate reagents and conditions.

    Final Product: The final product, 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .

Types of Reactions:

    Oxidation: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin stands out due to its unique structural features, such as the presence of the acetonyloxy and cyclopentene groups. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYIBZRYQJEBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397328
Record name 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307548-94-3
Record name 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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